Naphthalen-2-ylmethyl thiophene-2-carbimidothioate hydrobromide
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Overview
Description
Naphthalen-2-ylmethyl thiophene-2-carbimidothioate hydrobromide is a biochemical compound with the molecular formula C₁₆H₁₃NS₂•HBr and a molecular weight of 364.32 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a naphthalene ring and a thiophene ring connected by a carbimidothioate group .
Preparation Methods
The synthesis of Naphthalen-2-ylmethyl thiophene-2-carbimidothioate hydrobromide involves several steps. One common method includes the reaction of 2-naphthalenylmethyl ester with thiophene-2-carboximidothioic acid in the presence of hydrobromic acid . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
Naphthalen-2-ylmethyl thiophene-2-carbimidothioate hydrobromide undergoes various chemical reactions, including:
Scientific Research Applications
Naphthalen-2-ylmethyl thiophene-2-carbimidothioate hydrobromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Naphthalen-2-ylmethyl thiophene-2-carbimidothioate hydrobromide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function . The pathways involved in its action are still under investigation, but it is believed to modulate various biochemical processes through its unique structure .
Comparison with Similar Compounds
Naphthalen-2-ylmethyl thiophene-2-carbimidothioate hydrobromide can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring structure and exhibit similar chemical properties.
Naphthalene derivatives: Compounds with a naphthalene ring also show comparable reactivity and applications.
The uniqueness of this compound lies in its combined structure of naphthalene and thiophene rings, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H14BrNS2 |
---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
naphthalen-2-ylmethyl thiophene-2-carboximidothioate;hydrobromide |
InChI |
InChI=1S/C16H13NS2.BrH/c17-16(15-6-3-9-18-15)19-11-12-7-8-13-4-1-2-5-14(13)10-12;/h1-10,17H,11H2;1H |
InChI Key |
JNXVDHUKRXSIDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CSC(=N)C3=CC=CS3.Br |
Origin of Product |
United States |
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